Scientific Field: Organic Chemistry
Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is often used as a building block in organic synthesis for the preparation of various biologically active compounds.
Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed.
Results or Outcomes: The outcomes of using this compound in organic synthesis would depend on the specific synthesis being performed.
Scientific Field: Electrochemistry.
Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode.
Methods of Application: In this application, DTP was dissolved in a solution of ethanol and water.
Scientific Field: Organic Chemistry .
Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Methods of Application: In these reactions, DTP serves as a source of hydrogen.
Results or Outcomes: The use of DTP in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes .
Scientific Field: Organic Chemistry.
Summary of the Application: This compound is often used in transfer hydrogenations of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines.
Methods of Application: The presence of a Lewis or Brønstedt acid catalyst for further activation of the hydrogen acceptor is often required.
Results or Outcomes: The use of this compound in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes.
Summary of the Application: The formation of an alkyl thianthrenium salt/Hantzsch ester electron donor-acceptor complex enables a photocatalyst- and metal-free generation of an alkyl radical and a subsequent C (sp 3 )-C (sp 3) bond formation with activated olefins.
Methods of Application: This protocol tolerates a broad range of functionality and can successfully be used in late-stage functionalization of pharmaceuticals.
Results or Outcomes: The results of this study would provide insights into the behavior of this compound, which could be useful in various applications, such as the development of new pharmaceuticals.
Summary of the Application: A visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes provides chiral benzyl alcohols in very good yield, and high ee.
Methods of Application: This methodology offers mild reaction conditions, good functionality tolerance, excellent enantiocontrol, the avoidance of mass metal wastes, and the use of precious metal catalysts.
Results or Outcomes: The use of this compound in these reactions can lead to the production of chiral benzyl alcohols in very good yield, and high ee.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as a Hantzsch ester, is a chemical compound with the molecular formula and a molecular weight of approximately 253.29 g/mol. It is recognized for its role as a mild reducing agent in various organic reactions, particularly in transfer hydrogenation processes. This compound is typically encountered as a light green solid and is characterized by its distinct structure that includes two ethyl ester groups attached to a pyridine ring.
Hantzsch ester acts as a Brønsted-Lowry acid, meaning it donates a proton (H+) during the reaction. The ease of deprotonation at a specific position on the molecule allows it to participate in the aforementioned reactions []. The mechanism of action for organocatalytic reductive amination and conjugate reduction involves the transfer of a hydride ion (H-) from Hantzsch ester to the target molecule, facilitated by the catalyst [, ].
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been evaluated for its biological properties. Research indicates antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals or agriculture . Additionally, its role as a hydrogen source may imply relevance in biochemical pathways involving reductive processes.
The synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is commonly achieved through a multicomponent reaction involving:
The reaction typically occurs under mild conditions and can be completed within minutes to hours depending on the specific protocol used. Purification is often performed via recrystallization or chromatography .
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has several notable applications:
Research involving diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate often focuses on its interactions within catalytic systems. Studies have demonstrated that this compound can enhance reaction rates and selectivity when used with chiral catalysts in asymmetric synthesis. The compound's ability to participate in electron transfer processes also makes it an interesting subject for electrochemical studies .
Several compounds share structural or functional similarities with diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Diethyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylate | Dihydropyridine | Similar reducing properties but less sterically hindered |
Methyl 1,4-Dihydro-2-methyl-3-pyridinecarboxylate | Dihydropyridine | Lacks ethyl groups; less hydrophobic |
Diethyl 1,4-Dihydro-2-(phenyl)-3-pyridinecarboxylate | Dihydropyridine | Substituted with phenyl; may exhibit different reactivity patterns |
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate stands out due to its dual ethyl ester functionality and specific methyl substitutions on the pyridine ring which enhance its reducing ability and biological activity compared to other similar compounds. This unique structure contributes to its effectiveness as a reducing agent and its potential utility in various synthetic applications.
Irritant